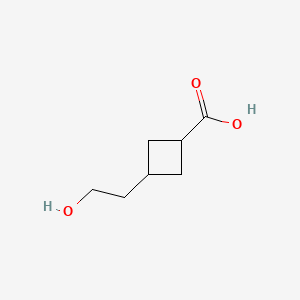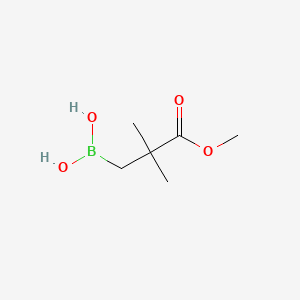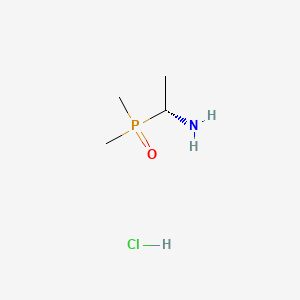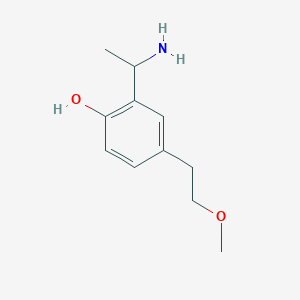
2-(1-Aminoethyl)-4-(2-methoxyethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Aminoethyl)-4-(2-methoxyethyl)phenol is an organic compound with a complex structure that includes an amino group, an ethyl group, and a methoxyethyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminoethyl)-4-(2-methoxyethyl)phenol typically involves multi-step organic reactions. One common method starts with the nitration of a suitable phenol derivative, followed by reduction to introduce the amino group. The methoxyethyl group can be introduced through etherification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Aminoethyl)-4-(2-methoxyethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while reduction of the amino group may produce primary or secondary amines.
Applications De Recherche Scientifique
2-(1-Aminoethyl)-4-(2-methoxyethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-Aminoethyl)-4-(2-methoxyethyl)phenol involves its interaction with specific molecular targets and pathways. The amino and phenol groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Aminoethyl)phenol: Lacks the methoxyethyl group, which may affect its solubility and reactivity.
4-(2-Methoxyethyl)phenol: Lacks the aminoethyl group, which may influence its biological activity.
2-(1-Aminoethyl)-4-methylphenol: Has a methyl group instead of a methoxyethyl group, potentially altering its chemical properties.
Uniqueness
2-(1-Aminoethyl)-4-(2-methoxyethyl)phenol is unique due to the presence of both the aminoethyl and methoxyethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H17NO2 |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
2-(1-aminoethyl)-4-(2-methoxyethyl)phenol |
InChI |
InChI=1S/C11H17NO2/c1-8(12)10-7-9(5-6-14-2)3-4-11(10)13/h3-4,7-8,13H,5-6,12H2,1-2H3 |
Clé InChI |
JILBLBGRPPHDIY-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC(=C1)CCOC)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-2-[(1R,3S)-3-aminocyclopentyl]ethan-1-ol](/img/structure/B15315998.png)
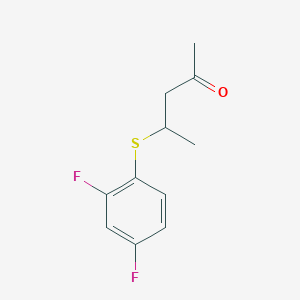
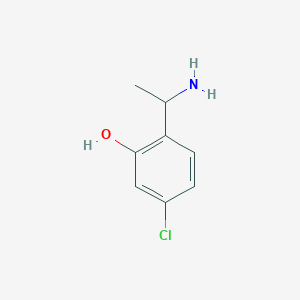


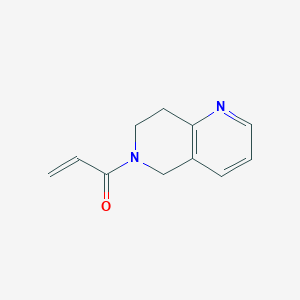
![2-(N-{[4-(4,5-dichloro-1H-pyrrole-2-carbonyl)morpholin-2-yl]methyl}acetamido)aceticacid](/img/structure/B15316034.png)


![Ethyl 2-{spiro[4.5]decan-8-ylidene}acetate](/img/structure/B15316050.png)
